PCTA

描述

Polycyclohexylenedimethylene terephthalate is a thermoplastic polyester formed from the polycondensation of terephthalic acid and cyclohexanedimethanol . It shares properties with polyethylene terephthalate, such as dimensional stability and chemical resistance . Polycyclohexylenedimethylene terephthalate is particularly resistant to high temperatures and hydrolysis, making it suitable for various industrial applications .

准备方法

Polycyclohexylenedimethylene terephthalate is synthesized through the polycondensation of terephthalic acid and cyclohexanedimethanol . The reaction typically occurs under high temperature and vacuum conditions to remove water formed during the reaction . Industrial production methods involve continuous polymerization processes to achieve high molecular weight polymers .

化学反应分析

Polycyclohexylenedimethylene terephthalate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . Major products formed from these reactions include modified polyesters with altered physical and chemical properties .

科学研究应用

Polycyclohexylenedimethylene terephthalate has numerous scientific research applications. In chemistry, it is used as a model compound to study polymerization mechanisms and reaction kinetics . In biology, it is utilized in the development of biocompatible materials for medical devices . In medicine, it is explored for drug delivery systems due to its stability and biocompatibility . In industry, it is used in the production of high-performance fibers, films, and engineering plastics .

作用机制

The mechanism by which polycyclohexylenedimethylene terephthalate exerts its effects involves its interaction with various molecular targets and pathways . It forms strong intermolecular hydrogen bonds, contributing to its high thermal stability and resistance to hydrolysis . The molecular structure allows for efficient packing and crystallization, enhancing its mechanical properties .

相似化合物的比较

Polycyclohexylenedimethylene terephthalate is compared with other similar compounds such as polyethylene terephthalate, polycyclohexylenedimethylene glycol, and polycyclohexylenedimethylene glycol terephthalate . While all these compounds share similar chemical structures, polycyclohexylenedimethylene terephthalate stands out due to its higher heat deflection temperature, toughness, and impact strength . This makes it more suitable for applications requiring high thermal and mechanical performance .

属性

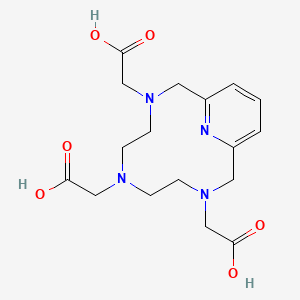

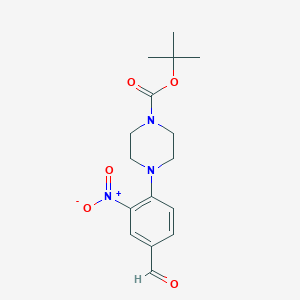

IUPAC Name |

2-[3,9-bis(carboxymethyl)-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O6/c22-15(23)10-19-4-6-20(11-16(24)25)8-13-2-1-3-14(18-13)9-21(7-5-19)12-17(26)27/h1-3H,4-12H2,(H,22,23)(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSYTWVNUJTPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=NC(=CC=C2)CN(CCN1CC(=O)O)CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of PCTA?

A1: The molecular formula of this compound is C18H27N5O6 and its molecular weight is 413.43 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, studies have utilized various spectroscopic techniques to characterize this compound and its complexes. These include NMR ((1)H, (13)C, and (17)O), UV-Vis spectroscopy, and mass spectrometry. [, , ]

Q3: How does the structure of this compound contribute to its stability and material compatibility?

A3: this compound's macrocyclic structure, incorporating a pyridine ring and three acetate pendant arms, provides a rigid framework that contributes to the high thermodynamic stability of its complexes with metal ions, particularly lanthanides. [, ]

Q4: How does this compound interact with metal ions?

A4: this compound acts as a heptadentate ligand, meaning it can coordinate with metal ions through seven donor atoms. This includes the three nitrogen atoms from the acetate arms, three nitrogen atoms within the macrocyclic ring, and the nitrogen atom of the pyridine moiety. This strong coordination contributes to the high stability constants observed for this compound complexes. [, , ]

Q5: What is the significance of the fast complexation kinetics observed for this compound with lanthanide ions?

A5: this compound exhibits remarkably fast complexation kinetics with lanthanide ions, surpassing other macrocyclic ligands studied to date. [, ] This rapid complexation is particularly advantageous for radiolabeling procedures where short-lived radioisotopes are employed, as it allows for efficient labeling within a short time frame. [, ]

Q6: What are the downstream effects of this compound complexation with metal ions?

A6: The downstream effects depend on the specific application. For instance, in MRI contrast agents, the complexation of this compound with gadolinium enhances the relaxation rate of water protons, leading to increased image contrast. [, , ] In radiopharmaceuticals, the complexation with radiometals allows for targeted delivery of radioactivity to specific tissues, enabling both imaging and therapeutic applications. [, , ]

Q7: What are some of the promising applications of this compound and its derivatives?

A7: this compound and its derivatives hold significant promise in several areas:

- Medical imaging: this compound-based complexes are being explored as MRI contrast agents due to their favorable relaxometric properties and stability. [, , ] Additionally, this compound conjugated to antibodies or peptides labeled with radiometals like (64)Cu or (68)Ga show potential for PET imaging of tumors and tumor vasculature. [, , , , ]

- Radioimmunotherapy: The selective targeting and internalization of this compound-conjugated antibodies labeled with therapeutic radioisotopes, like (177)Lu, offer potential for targeted radionuclide therapy of cancers. []

- Antimicrobial agents: Propionicin T1, a bacteriocin encoded by the this compound gene in some Propionibacterium strains, exhibits antimicrobial activity, particularly against other propionibacteria. []

Q8: How do the properties of this compound compare to other chelators like DOTA and NOTA?

A8: While DOTA is widely used for (64)Cu labeling, studies show that this compound and NOTA complexes exhibit better in vivo stability compared to DOTA. [, , ] this compound also demonstrates faster radiolabeling kinetics with (64)Cu and (68)Ga compared to DOTA, requiring milder conditions to achieve comparable yields. [, , , ]

Q9: What are the current limitations of this compound and areas requiring further research?

A9: Despite its promising properties, further research is needed to fully understand this compound's potential:

- Long-term toxicity: While initial studies suggest good in vivo stability and clearance, more comprehensive toxicological studies are required to assess potential long-term effects. []

- Structure-activity relationship: While some modifications have led to improved properties, a more detailed understanding of the structure-activity relationship is crucial for rationally designing this compound derivatives with optimized performance for specific applications. [, ]

- Drug delivery and targeting: Exploring strategies to further enhance the targeted delivery of this compound-based imaging agents and radiopharmaceuticals to specific tissues could improve their efficacy and reduce off-target effects. [, ]

- Resistance mechanisms: For applications involving antimicrobial activity, understanding potential resistance mechanisms and developing strategies to overcome them is essential. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

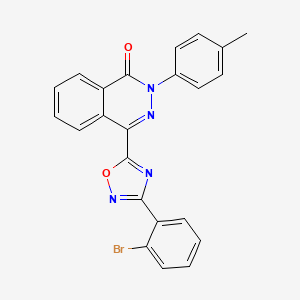

![N-ethyl-N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B3230102.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3230119.png)